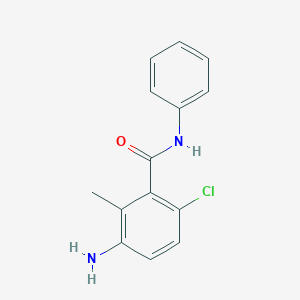
3-amino-6-chloro-2-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-6-chloro-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H13ClN2O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloro-2-methyl-N-phenylbenzamide typically involves the reaction of 3-amino-6-chloro-2-methylbenzoic acid with aniline in the presence of a coupling agent. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with triethylamine (TEA) as a base . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-6-chloro-2-methyl-N-phenylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo N-arylation reactions with arylboronic acids using catalysts such as Cu@Phen@MGO.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Catalysts like copper or palladium complexes are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions typically yield N-aryl derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-amino-6-chloro-2-methyl-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 3-amino-6-chloro-2-methyl-N-phenylbenzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-4-chloro-N-methyl-N-phenylbenzamide
- 3-amino-2-chloro-6-methylphenol
- 2,3-dimethoxybenzoic acid derivatives
Uniqueness
3-amino-6-chloro-2-methyl-N-phenylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methyl groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H13ClN2O |
|---|---|
Molekulargewicht |
260.72 g/mol |
IUPAC-Name |
3-amino-6-chloro-2-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H13ClN2O/c1-9-12(16)8-7-11(15)13(9)14(18)17-10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,17,18) |
InChI-Schlüssel |
NUSZTECVBVJWSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C(=O)NC2=CC=CC=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















